Isoamyl nitrite-15N
Overview
Description
Isoamyl nitrite-15N is a nitrogen isotope-labeled compound with the chemical formula C5H11NO2. It is a colorless liquid with a pungent odor and is used primarily as an isotope labeling reagent and tracer in biochemical research. The compound is notable for its use in tracking the metabolism and distribution of substances within organisms due to the presence of the 15N isotope, which differentiates it from the more common 14N isotope .
Scientific Research Applications
Isoamyl nitrite-15N is widely used in scientific research due to its labeling properties. Some of its applications include:
Biochemical Research: Used as a tracer to study metabolic pathways and the distribution of compounds within organisms.
Analytical Chemistry: Employed as an analytical standard for various chemical analyses.
Medical Research: Investigated for its potential use in treating conditions such as angina and cyanide poisoning due to its vasodilatory properties
Mechanism of Action
Target of Action
Isoamyl nitrite-15N, also known as 15N Labeled isoamyl nitrite or Isopentyl nitrite-15N , primarily targets the Atrial natriuretic peptide receptor 1 . This receptor plays a crucial role in the regulation of blood pressure and volume by promoting natriuresis, diuresis, and vasodilation .
Mode of Action
This compound acts as an agonist to the Atrial natriuretic peptide receptor 1 . Its antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation . It is a source of nitric oxide, which signals for relaxation of the involuntary muscles .
Biochemical Pathways
This compound is involved in the nitric oxide signaling pathway. Nitric oxide is a potent vasodilator that expands blood vessels, resulting in the lowering of blood pressure . This compound, like other alkyl nitrites, decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .
Pharmacokinetics
The vapors of this compound are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . .
Result of Action
The primary result of this compound’s action is the rapid relief of angina pectoris . It lowers blood pressure and causes relaxation of involuntary muscles, especially the blood vessel walls . Adverse effects related to this pharmacological activity include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of the anal sphincter .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it has a boiling point of 99 °C and a density of 0.879 g/mL at 25 °C . It is classified as a flammable liquid with a flash point of -20.00 °C . Therefore, it should be stored in a well-ventilated place, kept cool, and handled with care to prevent exposure to heat, sparks, open flames, or hot surfaces .
Safety and Hazards
Preparation Methods
Isoamyl nitrite-15N is typically synthesized through the reaction of isoamyl alcohol with nitric acid to form isovalerate, which is then reacted with 15NH2 to produce this compound . The general reaction can be represented as follows: [ \text{Isoamyl alcohol} + \text{Nitric acid} \rightarrow \text{Isovalerate} ] [ \text{Isovalerate} + \text{15NH2} \rightarrow \text{this compound} ]
In industrial settings, the synthesis involves mixing isoamyl alcohol with an aqueous sodium nitrite solution, followed by the dropwise addition of concentrated sulfuric acid to the cooled mixture. The intermediate formation of nitrogen dioxide and nitric oxide then converts the alcohol to the nitrite ester .
Chemical Reactions Analysis
Isoamyl nitrite-15N undergoes several types of chemical reactions, including:
Decomposition: In the presence of a base, this compound decomposes to form isoamyl alcohol and nitrite salts[ \text{C5H11ONO} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaNO2} ]
Reaction with Carbanions: This compound reacts with carbanions to form oximes.
Common reagents used in these reactions include sodium hydroxide for decomposition and various carbanions for oxime formation. The major products formed from these reactions are isoamyl alcohol and nitrite salts or oximes, depending on the reaction conditions .
Comparison with Similar Compounds
Isoamyl nitrite-15N can be compared to other alkyl nitrites such as:
Isopentyl nitrite: Similar in structure and function but does not contain the 15N isotope.
Amyl nitrite: Used medically for similar purposes but lacks the isotope labeling property
The uniqueness of this compound lies in its 15N isotope, which makes it particularly valuable for research applications involving isotopic labeling and tracing .
Properties
IUPAC Name |
3-methylbutyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXIOWLTKNBAP-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCO[15N]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480167 | |
Record name | Isoamyl nitrite-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120670-20-4 | |
Record name | Isoamyl nitrite-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120670-20-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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